Terminal Olefin vs. Saturated Backbone: A Reactive Handle Absent from 1,2-Decanediol
9-Decene-1,2-diol possesses one terminal carbon-carbon double bond (C9=C10) in addition to the vicinal 1,2-diol moiety, whereas 1,2-decanediol contains only the saturated C₁₀ backbone. This terminal olefin is a chemically competent functional group for acyclic diene metathesis (ADMET) polymerization—a reaction that transforms α,ω-dienes into linear unsaturated polyesters. In the ADMET polymerization study by Moser et al. (2020), α,ω-dienes derived from 9-decenoic acid were polymerized using Hoveyda-Grubbs second-generation catalyst (1.0 mol%) with 2,6-dichloro-1,4-benzoquinone as isomerization inhibitor under vacuum, producing renewable polyesters with Mₙ 6.6–8.9 kDa and Ð 1.75–2.14. Critically, 1,2-decanediol lacks the terminal alkene required for this transformation and cannot serve as an ADMET monomer [1]. The olefin also enables thiol-ene click chemistry and epoxidation pathways that are structurally precluded in the saturated analog.
| Evidence Dimension | Presence of terminal C=C double bond (count) |
|---|---|
| Target Compound Data | 1 terminal C=C double bond (C9=C10) plus vicinal 1,2-diol |
| Comparator Or Baseline | 1,2-Decanediol: 0 terminal C=C double bonds; only vicinal 1,2-diol |
| Quantified Difference | One additional chemically addressable functional group enabling orthogonal reactivity not possible in saturated analog |
| Conditions | Structural comparison based on molecular formula (C₁₀H₂₀O₂ vs. C₁₀H₂₂O₂) and 2D structure |
Why This Matters
Procurement of the saturated analog 1,2-decanediol eliminates capacity for olefin-based downstream chemistry, which is the primary synthetic value proposition of this compound class.
- [1] Moser, B. R., Vermillion, K. E., Banks, B. N., & Doll, K. M. (2020). Renewable Aliphatic Polyesters from Fatty Dienes by Acyclic Diene Metathesis Polycondensation. Journal of the American Oil Chemists' Society, 97, 423–436. https://doi.org/10.1002/aocs.12338 View Source
